molecular formula C6H14O6S B1673967 Hydroxy-PEG2-sulfonic acid CAS No. 112724-27-3

Hydroxy-PEG2-sulfonic acid

Cat. No. B1673967
CAS RN: 112724-27-3
M. Wt: 214.24 g/mol
InChI Key: DBAKPINNORMQCO-UHFFFAOYSA-N
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Description

Hydroxy-PEG2-sulfonic acid is a type of Polyethylene Glycol (PEG) linker . It has a chemical formula of C6H14O6S and a molecular weight of 214.23 . It bears a hydroxyl and a sulfonic acid moiety . The hydroxyl group can be derivatized to various functional groups for conjugation purposes .


Molecular Structure Analysis

The molecular structure of Hydroxy-PEG2-sulfonic acid consists of a hydroxyl group and a sulfonic acid group linked through a linear PEG chain .


Chemical Reactions Analysis

The hydroxyl group in Hydroxy-PEG2-sulfonic acid can be derivatized to various functional groups for conjugation purposes . The sulfonic acid group is known to undergo esterification and halogenation .


Physical And Chemical Properties Analysis

Hydroxy-PEG2-sulfonic acid has a molecular weight of 214.23 and a chemical formula of C6H14O6S .

Scientific Research Applications

General Research Chemical

Hydroxy-PEG2-sulfonic acid is a useful research chemical that can be used in a variety of research applications . It is available in bulk quantities for extensive research .

Ion Exchange Applications

Surface functionalization of porous materials with sulfonic acid (SO3H) groups, such as Hydroxy-PEG2-sulfonic acid, is of particular interest in applications involving ion exchange . This is because these materials combine advection-dominated mass transport in the macropores with short diffusion lengths and a large surface area available for functionalization .

Acidic Catalysis

Sulfonic acid functionalized materials are also used in acidic catalysis . The SO3H groups act as acid sites, promoting various acid-catalyzed reactions .

Proton Conduction

Another application of Hydroxy-PEG2-sulfonic acid is in proton conduction . The SO3H groups can donate protons, making these materials suitable for use in devices such as fuel cells .

Esterification Catalyst

Hydroxy-PEG2-sulfonic acid has been used as a catalyst in the esterification of salicylic acid with methyl alcohol . The results showed that Hydroxy-PEG2-sulfonic acid was the most active catalyst in the esterification of salicylic acid, due to an increase in acidic properties .

Material Synthesis

Hydroxy-PEG2-sulfonic acid can be used in the synthesis of new materials. For example, it has been used in the in situ synthesis of sulfonic acid functionalized hierarchical silica monoliths . These materials have a bimodal pore system exhibiting macro- and mesoporosity, making them ideal for various applications .

Safety and Hazards

When handling Hydroxy-PEG2-sulfonic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Mechanism of Action

Target of Action

Hydroxy-PEG2-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Hydroxy-PEG2-sulfonic acid involves its use as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Hydroxy-PEG2-sulfonic acid linker connects these two ligands, enabling the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of Hydroxy-PEG2-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using Hydroxy-PEG2-sulfonic acid as a linker in PROTACs, specific proteins can be targeted for degradation, altering the protein composition of the cell and potentially influencing numerous downstream biochemical pathways .

Pharmacokinetics

As a polyethylene glycol (peg) derivative, it is likely to have good water solubility This could potentially enhance its bioavailability and distribution within the body

Result of Action

The primary result of the action of Hydroxy-PEG2-sulfonic acid is the degradation of specific target proteins within the cell . By selectively degrading these proteins, it is possible to influence cellular processes and potentially treat various diseases. The exact effects would depend on the specific target protein being degraded.

Action Environment

The action of Hydroxy-PEG2-sulfonic acid, like all biochemical reactions, can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For example, the efficiency of the ubiquitin-proteasome system can be influenced by changes in cellular environment . Additionally, the hydroxyl and sulfonic acid moieties in Hydroxy-PEG2-sulfonic acid can undergo various reactions such as esterification and halogenation , which could potentially be influenced by environmental conditions.

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKPINNORMQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601325
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG2-sulfonic acid

CAS RN

112724-27-3
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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